N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with a molecular formula of and a molecular weight of 721.8 g/mol. This compound is primarily utilized in scientific research due to its structural complexity and potential biological activities. It is classified under organic compounds, specifically as a pyrimidine derivative and an oxolane derivative, which contributes to its pharmacological properties.
The synthesis of N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide typically involves multi-step organic reactions. The key steps include:
These methods often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide can be represented by its IUPAC name and various structural formulas:
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O
The structure features multiple chiral centers and functional groups that contribute to its biological activity.
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions:
These reactions are critical for modifying the compound for specific applications in research.
The mechanism of action for N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of multiple functional groups suggests potential inhibitory effects on metabolic pathways or signaling cascades relevant in disease contexts.
The physical and chemical properties of N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 721.8 g/mol |
Purity | Typically 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are crucial for determining the compound's stability and compatibility with various solvents used in research applications.
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2 oxopyrimidin - 4 - yl]benzamide has several scientific applications:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2